3-(Aminomethyl)-2-methylphenol hydrobromide
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Overview
Description
3-(Aminomethyl)-2-methylphenol hydrobromide is an organic compound that features a phenol group substituted with an aminomethyl group and a methyl group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Scientific Research Applications
3-(Aminomethyl)-2-methylphenol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-2-methylphenol;hydrobromide is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis in bacteria. By targeting this enzyme, the compound can disrupt the protein synthesis process, thereby inhibiting the growth and proliferation of the bacteria .
Mode of Action
The compound interacts with its target, the Mtb LeuRS, by inhibiting its function . This inhibition disrupts the protein synthesis process in the bacteria, leading to a halt in their growth and proliferation . The compound has shown good antitubercular activity with high selectivity over human mitochondrial and cytoplasmic LeuRS , indicating that it specifically targets the bacterial enzyme without significantly affecting the human enzymes.
Pharmacokinetics
Based on its structural similarity to other aminoglycosides , it can be inferred that the compound might be primarily eliminated through glomerular filtration, a process that could be affected by the patient’s renal function
Result of Action
The primary result of the action of 3-(Aminomethyl)-2-methylphenol;hydrobromide is the inhibition of growth and proliferation of Mtb . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, leading to a halt in their growth and proliferation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methylphenol hydrobromide typically involves the following steps:
Starting Material: The process begins with 2-methylphenol (o-cresol).
Formylation: The methyl group is converted to a formyl group using formylation reagents.
Aminomethylation: The formyl group is then converted to an aminomethyl group through reductive amination.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the aminomethyl compound with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methylphenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-4-methylphenol
- 3-(Aminomethyl)-2,4-dimethylphenol
- 3-(Aminomethyl)-2-methylphenol;hydrochloride
Uniqueness
3-(Aminomethyl)-2-methylphenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(aminomethyl)-2-methylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4,10H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVTFGBWXUKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)CN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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